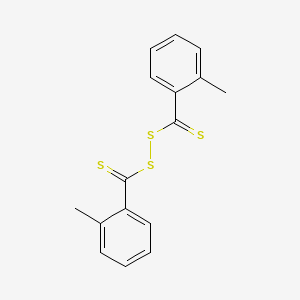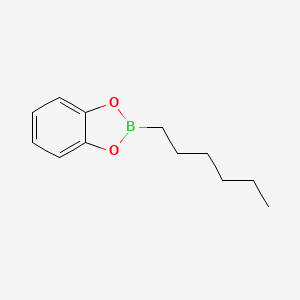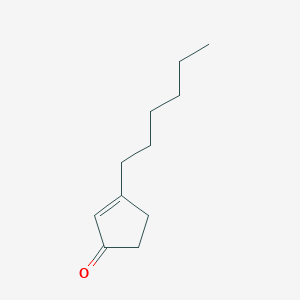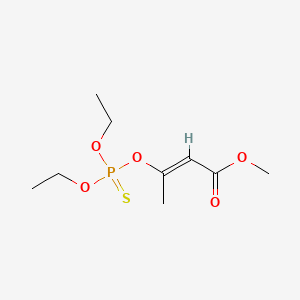
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine is a compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine can be achieved through various methods. One efficient approach involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst. A green and cost-effective method uses Montmorillonite-KSF as a reusable and heterogeneous catalyst under solvent-free conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions also makes the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidine ring.
Major Products
The major products formed from these reactions include various substituted pyrimidinones, which can have enhanced biological activities. For example, the oxidation of this compound can yield N-(5-Methyl-6-hydroxy-1,6-dihydropyrimidin-2-yl)glycine .
Aplicaciones Científicas De Investigación
N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential cytotoxic activity against various cancer cell lines.
Medicine: It is explored for its potential use in drug development, particularly for its anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with their metabolic pathways . Molecular docking studies have provided insights into its binding mode and interactions with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(5-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)glycine include:
- N-(6-amino-3-methyl-5-nitroso-4-oxo-3,4-dihydropyrimidin-2-yl)glycine
- N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide
- 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities. Its glycine moiety allows for interactions with a broader range of biological targets, making it a versatile compound in medicinal chemistry.
Propiedades
Número CAS |
55684-46-3 |
|---|---|
Fórmula molecular |
C7H9N3O3 |
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
2-[(5-methyl-6-oxo-1H-pyrimidin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H9N3O3/c1-4-2-8-7(10-6(4)13)9-3-5(11)12/h2H,3H2,1H3,(H,11,12)(H2,8,9,10,13) |
Clave InChI |
FLADHHOENGVJOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(NC1=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


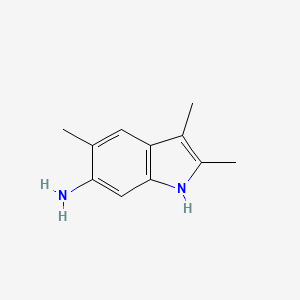
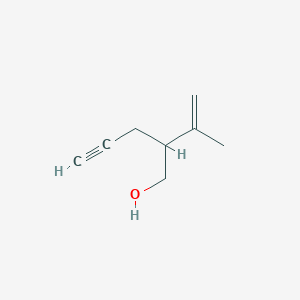

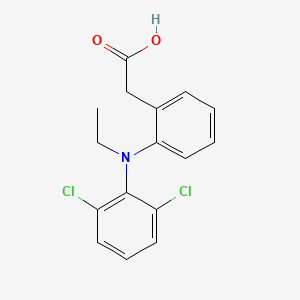


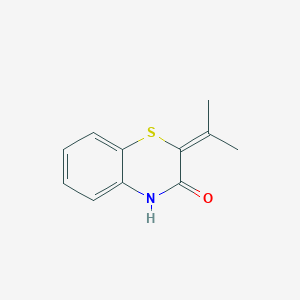
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)


